![molecular formula C10H16N2O4 B8593293 Rac-tert-butyl (3ar,6as)-2-oxo-hexahydro-2h-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate, cis](/img/structure/B8593293.png)
Rac-tert-butyl (3ar,6as)-2-oxo-hexahydro-2h-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate, cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate is a heterocyclic compound with the molecular formula C10H16N2O4. It is known for its unique structure, which includes a pyrrolo[3,4-d][1,3]oxazole ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rac-tert-butyl (3ar,6as)-2-oxo-hexahydro-2h-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate, cis typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound, such as a substituted pyrrole, with an oxazole derivative. The reaction is often carried out in the presence of a base and a suitable solvent, such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced .
Applications De Recherche Scientifique
Tert-butyl 2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Rac-tert-butyl (3ar,6as)-2-oxo-hexahydro-2h-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate: This compound has a similar pyrrolo[3,4-d] ring system but with different substituents.
2,5-Thiophenediylbis(5-tert-butyl-1,3-benzoxazole): Another heterocyclic compound with a similar structural motif but different functional groups
Uniqueness
Tert-butyl 2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate is unique due to its specific ring structure and the presence of both tert-butyl and oxazole groups. This combination of features gives it distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C10H16N2O4 |
|---|---|
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
tert-butyl 2-oxo-3a,4,6,6a-tetrahydro-3H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(14)12-4-6-7(5-12)15-8(13)11-6/h6-7H,4-5H2,1-3H3,(H,11,13) |
Clé InChI |
XZAVZXYVYKZUTE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2C(C1)OC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


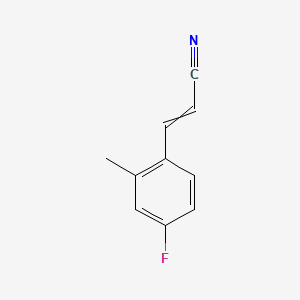
![N2-(benzo[d][1,3]dioxol-5-yl)pyridine-2,3-diamine](/img/structure/B8593226.png)
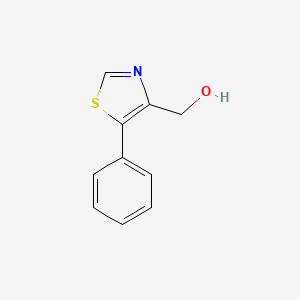
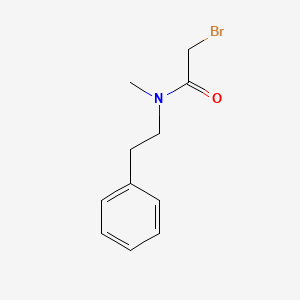
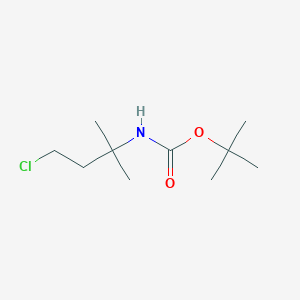
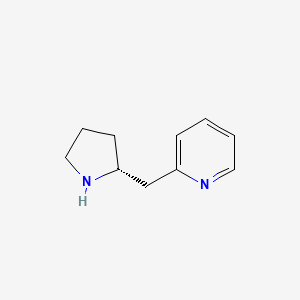
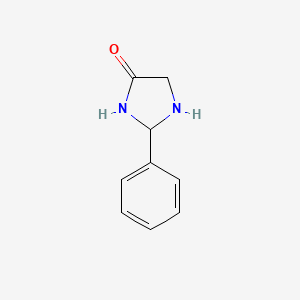
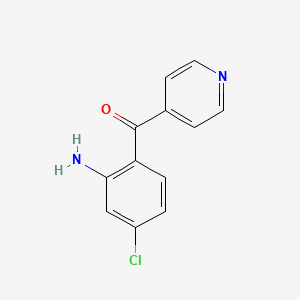
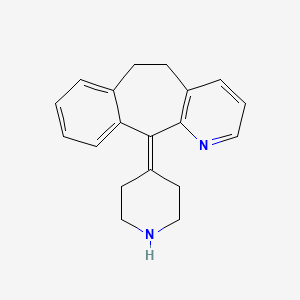
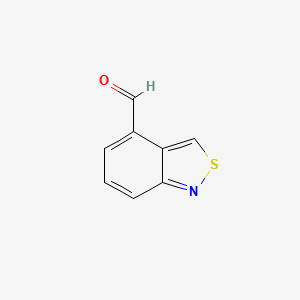
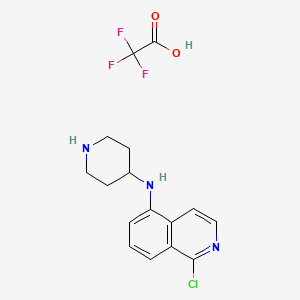
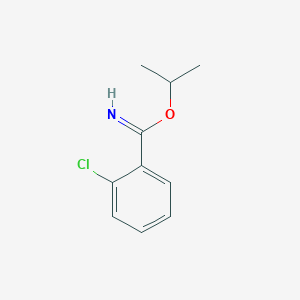
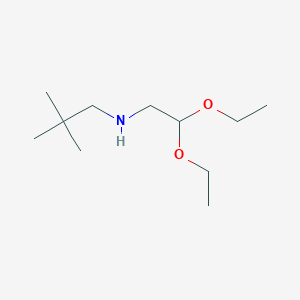
![2-Hydroxy-3-[(3-methylbutyl)amino]propane-1-sulfonic acid](/img/structure/B8593326.png)
